molecular formula C5H6N2O B051631 2-(Aminooxy)pyridine CAS No. 119809-39-1

2-(Aminooxy)pyridine

Cat. No.: B051631
CAS No.: 119809-39-1
M. Wt: 110.11 g/mol
InChI Key: YEZMCEAGAWAGGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Aminooxy)pyridine is a pyridine derivative featuring an aminooxy (-ONH₂) functional group at the 2-position of the aromatic ring. This structural motif confers unique reactivity, particularly in oxime ligation and bioconjugation chemistry, due to the nucleophilic aminooxy group’s ability to react with carbonyl compounds (e.g., ketones, aldehydes) .

Properties

IUPAC Name

O-pyridin-2-ylhydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-8-5-3-1-2-4-7-5/h1-4H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEZMCEAGAWAGGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)ON
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Aminooxy)pyridine with structurally related pyridine derivatives, emphasizing substituent effects on properties and applications:

Compound Substituents CAS No. Molecular Formula Key Properties/Applications
This compound -NH₂O at C2 Not provided C₅H₆N₂O Reactivity in oxime ligation; potential use in drug conjugation .
2-Aminopyridine -NH₂ at C2 504-29-0 C₅H₆N₂ Toxic (LD₅₀: 200 mg/kg in rats); used in synthesis of dyes and pharmaceuticals .
2-Amino-4-methylpyridine -NH₂ at C2, -CH₃ at C4 695-34-1 C₆H₈N₂ Inhibitor of inducible nitric oxide synthase (iNOS); melting point: 120–122°C .
5-[(Aminooxy)methyl]-pyridine -CH₂ONH₂ at C5, pyrazole at C2 Not provided C₁₀H₁₁N₅O Soluble in DMF; used in organic synthesis of pesticides and lubricants .
2-(2-Aminoethyl)pyridine -CH₂CH₂NH₂ at C2 2706-56-1 C₇H₁₀N₂ Research applications in coordination chemistry; liquid at room temperature .
5-Amino-2-methoxypyridine -NH₂ at C5, -OCH₃ at C2 6628-77-9 C₆H₈N₂O Melting point: 29–31°C; intermediate in agrochemical synthesis .

Physical and Chemical Properties

  • Solubility: Aminooxy derivatives (e.g., 5-[(Aminooxy)methyl]-pyridine) exhibit higher polarity, enhancing solubility in polar solvents like DMF and ethanol compared to non-polar analogs like 2-Amino-4-methylpyridine .
  • Melting Points: Substituent position significantly affects melting points. For instance, 5-Amino-2-methoxypyridine melts at 29–31°C , while 2-Amino-4-methylpyridine melts at 120–122°C due to increased molecular symmetry .

Key Research Findings

  • Synthetic Efficiency: Aminooxy-containing pyridines require specialized protecting groups (e.g., tert-butyldimethylsilane) to prevent side reactions during synthesis .
  • Toxicity: 2-Aminopyridine is highly toxic (LD₅₀: 200 mg/kg), necessitating stringent handling protocols, whereas aminooxy derivatives may pose lower acute toxicity .
  • Biological Activity: The position of substituents (e.g., -CH₃ at C4 in 2-Amino-4-methylpyridine) enhances binding to enzymatic targets compared to C2-substituted analogs .

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